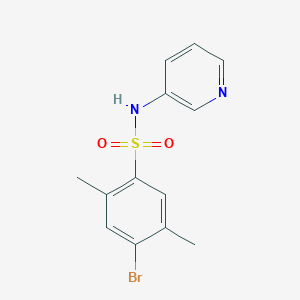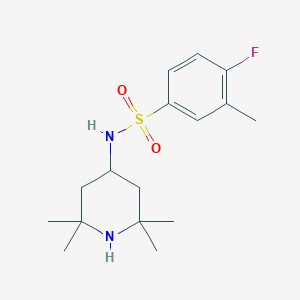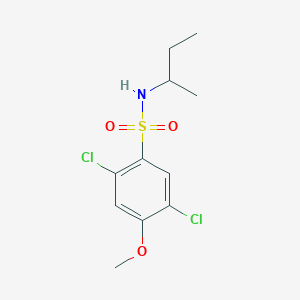
4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) stimulators, which are known to play a crucial role in various physiological processes.
Aplicaciones Científicas De Investigación
Optoelectronics
4-Bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide: has been studied for its third-order nonlinear optical properties, which are crucial for optoelectronic applications . These properties enable the material to be used in technologies such as optical switching, modulation, frequency shifting, and optical data storage. The compound’s ability to form conjugated systems with imine and azomethine groups contributes to its promising optoelectronic characteristics.
Organic Electronics
The compound’s molecular structure allows for synthetic flexibility, making it a candidate for organic electronic materials . Its delocalized electrons can be harnessed for photovoltaic, photocatalytic, and photoconductive applications. This versatility is particularly valuable in the development of organic solar cells and other devices that require organic semiconductors.
Nonlinear Optics
Due to its high-order optical nonlinearity and rapid electro-optical effect response, 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide is a material of interest for nonlinear optics . It can be used to develop materials that respond to intense electromagnetic fields, which is essential for advanced photodetectors and optical memory storage.
Quantum Chemical Studies
The compound has been subject to quantum chemical studies to understand its electronic structure and properties . These studies are fundamental for predicting the behavior of the material under various conditions and can lead to the design of new materials with tailored properties for specific applications.
Photodetectors
Research suggests that the compound could be used in the synthesis of materials for photodetectors . Photodetectors are critical components in many technologies, including cameras, medical imaging devices, and safety systems.
Optical Limiting
The optical limiting characteristics of 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide have been explored using the Z-scan technique . Optical limiters are used to protect sensitive optical devices from damage by intense light sources, such as lasers.
Schiff Base Derivatives
As a Schiff base derivative, this compound can form conjugated systems that are beneficial for optoelectronic response and nonlinear optics . These systems are integral to the creation of materials with unique optoelectronic properties.
Material Synthesis
The compound’s structure makes it a useful precursor in the synthesis of various materials, especially those requiring the incorporation of bromine or sulfonyl functional groups . This can lead to the development of new materials with enhanced properties for a wide range of applications.
Propiedades
IUPAC Name |
4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-7-13(10(2)6-12(9)14)19(17,18)16-11-4-3-5-15-8-11/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVMUCAMSHTHGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B345116.png)







![[4-(4-Ethoxybenzenesulfonylamino)phenoxy]acetic acid](/img/structure/B345157.png)
![(4-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B345158.png)
amine](/img/structure/B345159.png)
amine](/img/structure/B345162.png)

